Cas no 87411-05-0 (1,3,4-Thiadiazol-2-amine, N-methyl-5-[4-(3-methylphenoxy)butyl]-)
![1,3,4-Thiadiazol-2-amine, N-methyl-5-[4-(3-methylphenoxy)butyl]- structure](https://nl.kuujia.com/scimg/cas/87411-05-0x500.png)
87411-05-0 structure
Productnaam:1,3,4-Thiadiazol-2-amine, N-methyl-5-[4-(3-methylphenoxy)butyl]-
1,3,4-Thiadiazol-2-amine, N-methyl-5-[4-(3-methylphenoxy)butyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,3,4-Thiadiazol-2-amine, N-methyl-5-[4-(3-methylphenoxy)butyl]-
- N-methyl-5-[4-(3-methylphenoxy)butyl]-1,3,4-thiadiazol-2-amine
- 87411-05-0
- DTXSID20533825
-
- Inchi: InChI=1S/C14H19N3OS/c1-11-6-5-7-12(10-11)18-9-4-3-8-13-16-17-14(15-2)19-13/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17)
- InChI-sleutel: OZLBLGCEARSVIJ-UHFFFAOYSA-N
- LACHT: CC1=CC(=CC=C1)OCCCCC2=NN=C(S2)NC
Berekende eigenschappen
- Exacte massa: 277.12488341g/mol
- Monoisotopische massa: 277.12488341g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 7
- Complexiteit: 255
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 75.3Ų
1,3,4-Thiadiazol-2-amine, N-methyl-5-[4-(3-methylphenoxy)butyl]- Gerelateerde literatuur
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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5. Back matter
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